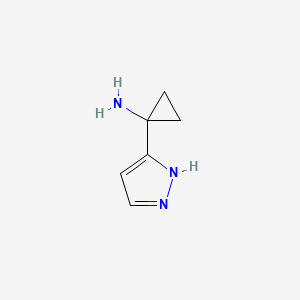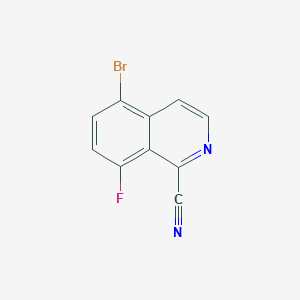
5-Amino-3,7,7-trimethyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3,7,7-trimethyloctanoic acid is an organic compound with the molecular formula C11H23NO2. This compound is a derivative of octanoic acid, featuring an amino group at the 5th position and three methyl groups at the 3rd and 7th positions. It is a non-canonical amino acid, meaning it is not one of the 20 standard amino acids commonly found in proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,7,7-trimethyloctanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. Catalysts and automated systems are often employed to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,7,7-trimethyloctanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of bases like pyridine.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-3,7,7-trimethyloctanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Amino-3,7,7-trimethyloctanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5,7,7-trimethyloctanoic acid
- 5-Amino-3-methyl-Isoxazole-4-carboxylic acid
- Phenylglycine
- 4-Hydroxyphenylglycine
- 3,5-Dihydrophenylglycine
Uniqueness
5-Amino-3,7,7-trimethyloctanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other similar compounds, its three methyl groups at the 3rd and 7th positions provide steric hindrance, affecting its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
5-amino-3,7,7-trimethyloctanoic acid |
InChI |
InChI=1S/C11H23NO2/c1-8(6-10(13)14)5-9(12)7-11(2,3)4/h8-9H,5-7,12H2,1-4H3,(H,13,14) |
InChI Key |
FOYDOCVSZJRLLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(C)(C)C)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


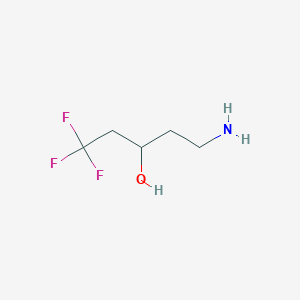
![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)
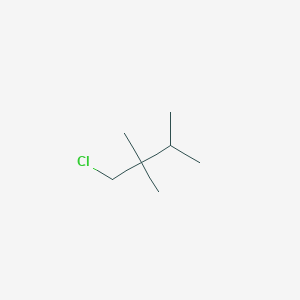


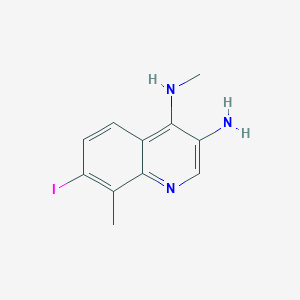
![(5R)-5-[(1R)-2-(Ethylsulfanyl)-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one](/img/structure/B13175615.png)
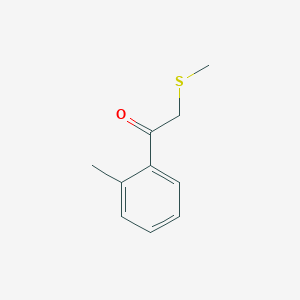
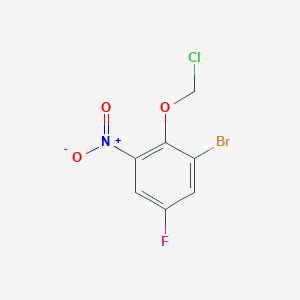
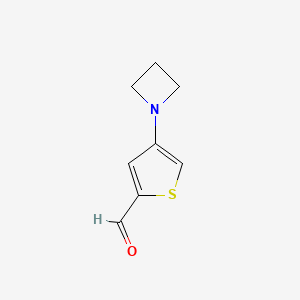
![(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13175646.png)
